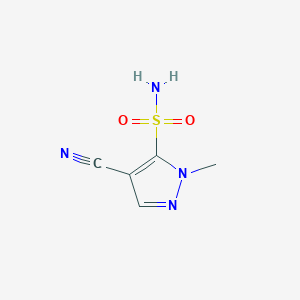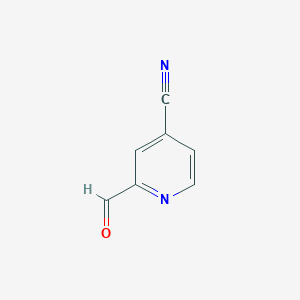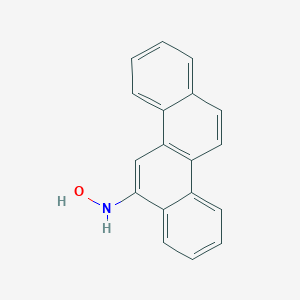
3-Methoxyphenylglyoxal hydrate
Descripción general
Descripción
3-Methoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C9H8O3·xH2O and a molecular weight of 164.16 (anhydrous) . It is primarily used in research settings, particularly in proteomics research . The compound is known for its yellow to pale brown appearance and is available in various purities, typically around 97% .
Métodos De Preparación
3-Methoxyphenylglyoxal hydrate can be synthesized through several routes. One common method involves the synthesis from 3’-methoxyphenacyl bromide The reaction conditions and specific steps for this synthesis can vary, but generally involve the use of organic solvents and catalysts to facilitate the reaction
Análisis De Reacciones Químicas
3-Methoxyphenylglyoxal hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Methoxyphenylglyoxal hydrate is widely used in scientific research, particularly in the fields of chemistry and biology . In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is employed in proteomics research to study protein modifications and interactions . The compound’s ability to react with amino acids like arginine makes it valuable for studying protein structure and function.
Mecanismo De Acción
The mechanism of action of 3-Methoxyphenylglyoxal hydrate involves its ability to form covalent bonds with specific amino acids in proteins, particularly arginine . This interaction can lead to modifications in protein structure and function, which can be studied to understand various biological processes. The molecular targets and pathways involved in these interactions are still being explored, but the compound’s reactivity with amino acids is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
3-Methoxyphenylglyoxal hydrate can be compared to other similar compounds such as phenylglyoxal and methylglyoxal . Phenylglyoxal, for example, also contains both an aldehyde and a ketone functional group and is used in similar research applications . this compound is unique due to the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable tool in specific research contexts where the methoxy group plays a crucial role.
Propiedades
IUPAC Name |
2,2-dihydroxy-1-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,9,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRPDUYVRBPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)



